METHYL 4,5-DIMETHOXY-2-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE
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Overview
Description
Methyl 4,5-dimethoxy-2-[2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of methyl 4,5-dimethoxy-2-[2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamido]benzoate involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
Methyl 4,5-dimethoxy-2-[2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole and benzoate moieties.
Hydrolysis: The ester group in the benzoate moiety can be hydrolyzed under acidic or basic conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research has shown its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-[2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can lead to the modulation of cellular processes, resulting in its observed biological activities .
Comparison with Similar Compounds
Methyl 4,5-dimethoxy-2-[2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamido]benzoate is unique due to its specific structural features, which confer distinct biological activities. Similar compounds include:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
(5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol: Demonstrates significant anticancer activity.
These compounds share the indole nucleus but differ in their substituents, leading to variations in their biological activities.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-5-10-29-17-9-7-6-8-14(17)21-22(29)26-24(28-27-21)35-13-20(30)25-16-12-19(33-3)18(32-2)11-15(16)23(31)34-4/h6-9,11-12H,5,10,13H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQADTMTZXKSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC(=C(C=C4C(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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